An In-depth Technical Guide to Methyl 2-(methylthio)propionate (CAS 61366-76-5)
An In-depth Technical Guide to Methyl 2-(methylthio)propionate (CAS 61366-76-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(methylthio)propionate, with the CAS registry number 61366-76-5, is a sulfur-containing ester that serves as a versatile building block in organic synthesis.[1] Its unique combination of a reactive ester functionality and a nucleophilic thioether group makes it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on its utility for research and development professionals.
Physicochemical Properties
Methyl 2-(methylthio)propionate is a colorless liquid.[2] While detailed experimental data for some properties are not widely published, its fundamental characteristics are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C5H10O2S | [1] |
| Molecular Weight | 134.20 g/mol | [1] |
| Boiling Point | 156-158 °C at 760 mmHg | [2] |
| Density | 1.041 g/cm³ | [3] |
| Flash Point | 56.11 °C (133.00 °F) | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Solubility | Soluble in alcohol, insoluble in water.[2] |
Synthesis and Experimental Protocols
The synthesis of Methyl 2-(methylthio)propionate can be achieved through nucleophilic substitution reactions. A common and effective method involves the reaction of a suitable 2-halopropionate ester with a methylthiolate salt.
Experimental Protocol: Synthesis from Methyl 2-chloropropionate
This protocol describes the synthesis of Methyl 2-(methylthio)propionate via an SN2 reaction between methyl 2-chloropropionate and sodium methanethiolate. The causality behind this choice of reactants lies in the high reactivity of the α-chloro ester towards nucleophilic attack and the ready availability of sodium methanethiolate.
Materials:
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Methyl 2-chloropropionate
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Sodium methanethiolate (CH₃SNa)
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Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)
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Drying agent (e.g., anhydrous magnesium sulfate)
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Standard laboratory glassware and purification apparatus (distillation setup)
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve sodium methanethiolate in anhydrous DMF. The use of an inert atmosphere is crucial to prevent the oxidation of the thiolate.
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Addition of Electrophile: Cool the solution in an ice bath. Slowly add methyl 2-chloropropionate dropwise from the dropping funnel to the stirred solution. The exothermic nature of the reaction necessitates slow addition and cooling to maintain control.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material. This serves as a self-validating check for reaction completion.
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Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether). The addition of water quenches the reaction and dissolves inorganic byproducts.
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Extraction and Washing: Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers and wash sequentially with water and brine to remove any remaining DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure Methyl 2-(methylthio)propionate. The purity can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Synthesis of Methyl 2-(methylthio)propionate via SN2 reaction.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of Methyl 2-(methylthio)propionate is dictated by its two primary functional groups: the ester and the thioether.
Reactions at the Ester Group
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Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-(methylthio)propionic acid.[4] This transformation is fundamental for introducing a carboxylic acid functionality.
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Reduction: The ester can be reduced to the corresponding alcohol, 2-(methylthio)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5] It is important to note that some racemization may occur during this reduction.[5]
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Aminolysis: Reaction with amines can convert the ester into the corresponding amides, providing a route to a diverse range of derivatives.
Reactions Involving the Thioether Group
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Oxidation: The thioether can be selectively oxidized to the corresponding sulfoxide and subsequently to the sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This allows for the modulation of the electronic and steric properties of the sulfur center.
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Alkylation: The sulfur atom can act as a nucleophile and be alkylated to form sulfonium salts.
The presence of both functionalities makes Methyl 2-(methylthio)propionate a valuable C5 building block in organic synthesis.[6]
Caption: Key reactions of Methyl 2-(methylthio)propionate.
Spectroscopic Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. Key expected signals include a singlet for the methyl ester protons (O-CH₃), a singlet for the methyl thioether protons (S-CH₃), a quartet for the proton at the C2 position (CH), and a doublet for the methyl protons at the C3 position (CH-CH₃).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display five distinct signals, one for each unique carbon atom in the molecule: the carbonyl carbon of the ester, the methoxy carbon of the ester, the carbon bearing the thioether group, the methyl carbon of the thioether, and the methyl carbon at the C3 position.
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IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1735-1750 cm⁻¹. Other significant absorptions will include C-H stretching vibrations and C-O stretching vibrations.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 134. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) and other characteristic fragments.
Applications in Research and Development
Methyl 2-(methylthio)propionate is primarily utilized as a versatile intermediate in organic synthesis. Its bifunctional nature allows for its incorporation into a wide array of more complex molecular architectures.
Building Block in Medicinal Chemistry
While not a drug itself, its structural motifs are relevant to drug discovery. The thioether linkage is present in various biologically active compounds and can influence properties such as lipophilicity and metabolic stability. The ester group provides a convenient handle for further chemical modifications, enabling the synthesis of libraries of compounds for biological screening. It can be considered a valuable building block for fragment-based drug discovery (FBDD).[7]
Precursor for Agrochemicals and Flavors
Related organosulfur compounds find applications in the synthesis of agrochemicals.[6] For instance, the structurally similar 2-methyl-2-(methylthio)propanal is a key intermediate in the production of the insecticide Aldicarb.[6] While not used directly in fragrances or flavors, understanding its properties is relevant in the broader context of flavor and fragrance chemistry, where sulfur compounds often play a crucial role.[2]
Safety and Handling
Methyl 2-(methylthio)propionate is intended for laboratory use by trained professionals.[1] Standard safety precautions should be observed when handling this chemical.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors or mist. Handle in a well-ventilated area.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Incompatibilities: It is incompatible with strong oxidizing agents.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
References
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Owen, L. N., & Rahman, M. B. (1971). The synthesis and reduction of optically active 2-mercaptopropionic acid and some derivatives. Journal of the Chemical Society C: Organic, 2432-2440. [Link]
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PubChem. (n.d.). Methyl 2-methyl-3-(methylthio)propionate. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]
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PrepChem. (n.d.). Synthesis of methyl α-methylthio-α-(2-thienyl)propionate. Retrieved February 28, 2026, from [Link]
-
The Good Scents Company. (n.d.). ethyl 2-methyl-2-(methyl thio) propionate. Retrieved February 28, 2026, from [Link]
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The Good Scents Company. (n.d.). methyl 2-(methyl thio) propionate. Retrieved February 28, 2026, from [Link]
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PubChem. (n.d.). Methyl (R)-2-(methylthio)propanoate. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]
-
ChemSrc. (2025). methyl 2-(methyl thio) propionate. Retrieved February 28, 2026, from [Link]
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